molecular formula C21H24ClNO4 B14947458 Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate

Cat. No.: B14947458
M. Wt: 389.9 g/mol
InChI Key: ABZVLZGLUNUJRF-UHFFFAOYSA-N
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Description

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and an acetamido group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.

    Introduction of the Ethylphenoxy Group: This step may involve etherification reactions using ethylphenol and appropriate reagents.

    Acetylation and Amidation: The final steps involve acetylation to introduce the acetamido group and esterification to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in biochemical studies to understand enzyme interactions or metabolic pathways.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PROPANOATE
  • ETHYL 3-(2-BROMOPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE

Uniqueness

ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its interactions and stability.

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]propanoate

InChI

InChI=1S/C21H24ClNO4/c1-3-15-9-11-16(12-10-15)27-14-20(24)23-19(13-21(25)26-4-2)17-7-5-6-8-18(17)22/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,24)

InChI Key

ABZVLZGLUNUJRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl

Origin of Product

United States

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